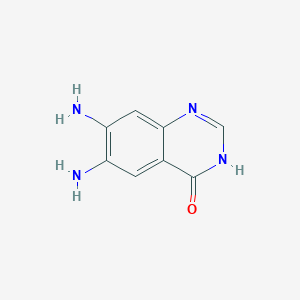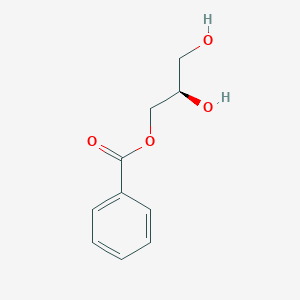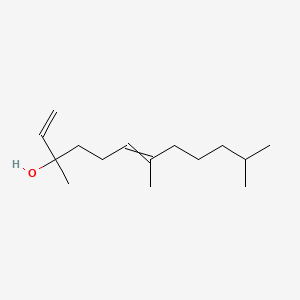
1,6-Dodecadien-3-ol, 3,7,11-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dodecadien-3-ol, 3,7,11-trimethyl-, also known as nerolidol, is a naturally occurring sesquiterpene alcohol. It is found in the essential oils of various plants, including neroli, ginger, jasmine, lavender, and tea tree. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be synthesized through several organic reactions. One common method involves the selective hydrogenation of farnesol in the presence of a catalyst . The reaction conditions typically include a hydrogenation catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. Additionally, the purification of the final product is achieved through distillation and chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst like palladium or platinum.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Major Products Formed
Oxidation: Ketones or carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- involves its interaction with cellular membranes and enzymes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death . Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The molecular targets include membrane lipids and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Comparaison Avec Des Composés Similaires
1,6-Dodecadien-3-ol, 3,7,11-trimethyl- is similar to other sesquiterpene alcohols such as farnesol and bisabolol. it is unique in its specific aroma profile and its broad spectrum of biological activities .
Similar Compounds
Farnesol: Another sesquiterpene alcohol with a similar structure but different biological activities.
Bisabolol: Known for its anti-inflammatory and soothing properties, commonly used in cosmetics.
Propriétés
Numéro CAS |
64611-88-7 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
3,7,11-trimethyldodeca-1,6-dien-3-ol |
InChI |
InChI=1S/C15H28O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,11,13,16H,1,7-10,12H2,2-5H3 |
Clé InChI |
RAYSJZWIMVHXOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(=CCCC(C)(C=C)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
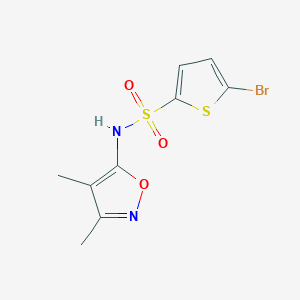
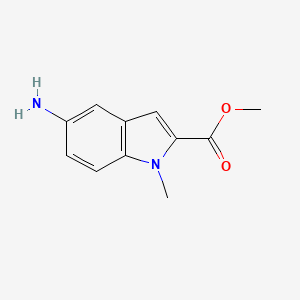
![3-Iodo-7-methoxy-2-phenyl-pyrano[2,3-b]pyridin-4-one](/img/structure/B8504535.png)
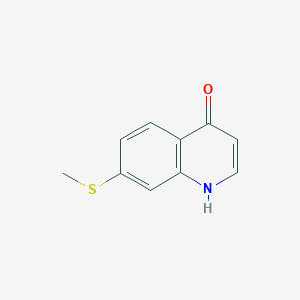
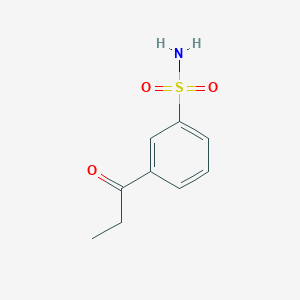
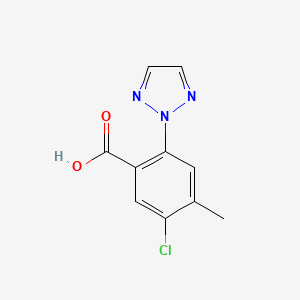
![3-Pyridineacetamide, 6-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B8504548.png)
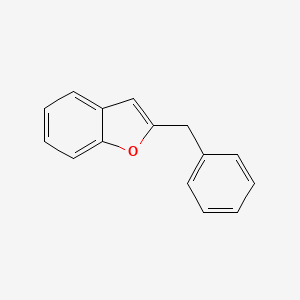
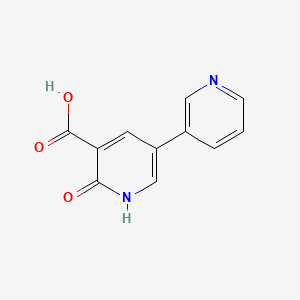
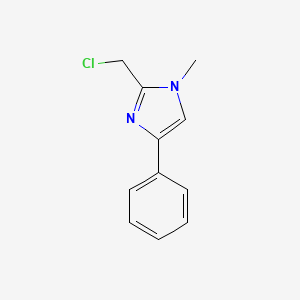
![Methyl-[5-(5-fluoropyridin-3-yl)-[1,3,4]thiadiazol-2-yl]-amine](/img/structure/B8504575.png)
![(3-Chloro-pyrrolo[2,3-b]pyridin-1-yl)-acetic acid](/img/structure/B8504581.png)
